molecular formula C14H9ClN2OS B092457 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one CAS No. 1028-40-6

3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one

Cat. No. B092457
CAS RN: 1028-40-6
M. Wt: 288.8 g/mol
InChI Key: FSBMFWYJFRHAIW-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are a class of compounds that have attracted considerable interest due to their diverse pharmacological properties. The compound 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is a variant within this class, which implies potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazolinone derivatives, which can be used to infer the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of various starting materials such as anthranilic acid derivatives, aldehydes, and ketones. For instance, 3-phenyl-2-substituted-3H-quinazolin-4-ones were synthesized by reacting the amino group of 2-hydrazino-3-phenyl-3H-quinazolin-4-one with different aldehydes and ketones . Similarly, 3-phenyl-6-methyl-4(3H)-quinazolinone-2-yl-mercaptoacetic acid hydrazide was reacted with substituted aldehydes to obtain a new series of compounds . These methods could potentially be adapted to synthesize the compound of interest by incorporating a 4-chlorophenyl group and a mercapto functional group at the appropriate positions.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often elucidated using various spectroscopic techniques such as UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. For example, the structures of a series of quinazolinone derivatives were confirmed by spectral data and microanalysis . A structural and vibrational study of a similar compound, 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, was carried out using density functional theory (DFT) calculations, which provided insights into bond orders, charge transfers, and topological properties . These techniques could be employed to analyze the molecular structure of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, leading to a wide range of biological activities. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different reagents resulted in the formation of alkyl thio derivatives, pyrazoles, pyrazolones, oxadiazole derivatives, and S-glycoside derivatives . These reactions demonstrate the chemical versatility of quinazolinone compounds and suggest possible reactions that 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one could undergo to yield new pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are crucial for their pharmacological profile. While the papers provided do not directly report on the physical and chemical properties of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one, they do mention the use of physico-chemical analysis and various spectroscopic techniques to establish the structure of synthesized quinazolinone compounds . These properties are important for understanding the compound's stability, solubility, and reactivity, which are essential for its potential use as a pharmaceutical agent.

Scientific Research Applications

  • Anticancer Activity : A derivative, 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one, showed notable activity against the CNS SNB-75 Cancer cell line. This suggests potential as an antitumor agent, especially in inhibiting EGFR-tyrosine kinase (Noolvi & Patel, 2013).

  • Antimicrobial, Analgesic, and Anti-inflammatory Properties : Certain quinazoline-4-one/4-thione derivatives, including this compound, have shown effectiveness against microbes and demonstrated analgesic and anti-inflammatory activities. This points towards their potential in developing new treatments in these areas (Dash et al., 2017).

  • Diuretic Agents : Derivatives of quinazolin‐4(3H)‐one, including those with a 2-mercapto moiety, have shown promise as diuretic agents. This suggests potential pharmaceutical applications in conditions requiring diuresis (Maarouf et al., 2004).

  • H1-Antihistaminic Agents : Novel derivatives of this compound have been identified as potential H1-antihistaminic agents, showing significant in vivo activity against histamine-induced bronchospasm in animal models. This opens avenues for new antihistaminic drug development (Alagarsamy & Parthiban, 2014).

  • Antihypertensive Activity : Some quinazoline derivatives have demonstrated potent antihypertensive activity, suggesting their potential use in managing hypertension (Rahman et al., 2014).

  • Insecticidal Agents : Certain formazans derived from quinazoline showed insecticidal activity, highlighting potential applications in pest control (Sah et al., 2010).

Safety And Hazards

This involves understanding the toxicity of the compound and any risks associated with handling it. It includes information on safe handling and storage, first aid measures, and personal protective equipment to use .

properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBMFWYJFRHAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145517
Record name 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one

CAS RN

1028-40-6
Record name 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Record name 1028-40-6
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Record name 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLORO-PHENYL)-2-THIOXO-2,3-DIHYDRO-1H-QUINAZOLIN-4-ONE
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Record name 3-(4-CHLOROPHENYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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